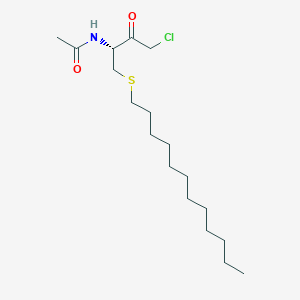

Acetyl-Cys(dodecyl) chloromethyl ketone

Descripción

Contextualizing Chloromethyl Ketone Inhibitors within Protease Research

Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. mdpi.com This process is fundamental to countless physiological functions, from digestion to cellular signaling and apoptosis (programmed cell death). mdpi.com Given their central role, the study of proteases and their inhibitors is a critical area of biochemical research. Chloromethyl ketones represent a significant class of compounds developed to study and inhibit certain types of proteases.

The development of specific, irreversible inhibitors for proteases began with the strategy of modifying a good substrate by attaching a reactive chemical group, or "warhead". sigmaaldrich.com Among the earliest and most effective warheads used were halomethyl ketones, which include chloromethyl, bromomethyl, and fluoromethyl ketones. sigmaaldrich.commedchemexpress.com

Initially, peptide chloromethyl ketones were designed as affinity labels for serine proteases. tandfonline.comnih.gov For instance, Tosyl-L-phenylalanine chloromethyl ketone (TPCK) was developed as an irreversible inhibitor of chymotrypsin, a serine protease, by targeting a key histidine residue in its active site. epa.govnih.gov Similarly, Tosyl-L-lysine chloromethyl ketone (TLCK) was designed to inhibit trypsin and other trypsin-like serine proteases. tandfonline.comnih.gov These early inhibitors demonstrated that incorporating a peptide sequence that the target enzyme recognizes could achieve specificity. sigmaaldrich.com

Further research revealed that while peptide chloromethyl ketones could inhibit both serine and cysteine proteases, diazomethyl ketones were specific for cysteine proteases. nih.gov Subsequently, peptide fluoromethyl ketones were found to be highly reactive and selective irreversible inhibitors for cysteine proteases, with lower reactivity towards non-target nucleophiles compared to their chloromethyl counterparts, making them preferable for certain in vivo studies. sigmaaldrich.commedchemexpress.comcornell.edu The core principle remains the same: the halomethyl ketone group acts as an electrophile that forms a stable, covalent bond with a nucleophilic residue in the protease's active site, leading to irreversible inactivation. pnas.orgnih.gov

Cysteine proteases, also known as thiol proteases, are a major class of proteolytic enzymes characterized by a cysteine residue at their active site. researchgate.net They are integral to a vast array of biological processes in virtually all living organisms. researchgate.netmdpi.com In humans and other animals, they are involved in immune responses, prohormone processing, bone remodeling, and apoptosis. Families of cysteine proteases, such as caspases and cathepsins, are key players in these pathways.

Given their multifaceted roles, the dysregulation of cysteine protease activity is implicated in numerous diseases, including cancer, neurological disorders, and infectious diseases caused by parasites. mdpi.com This makes cysteine proteases significant targets for therapeutic intervention and fundamental research.

Cysteine protease inhibitors are indispensable tools for studying these biological systems. They allow researchers to block the activity of specific proteases to elucidate their functions. For example, inhibitors have been used to study the roles of calpains, a family of calcium-dependent cysteine proteases, in cellular processes like cytoskeletal remodeling and signal transduction. The use of specific inhibitors helps to dissect the molecular mechanisms by which these proteases contribute to normal physiology and disease progression. For instance, the broad-spectrum cysteine protease inhibitor E-64 has been used in research to demonstrate that cysteine proteases are involved in the final release of malaria parasites from infected red blood cells.

A critical aspect of using inhibitors as research tools is their specificity. The ideal inhibitor should target only the enzyme of interest to avoid off-target effects that could confound experimental results. While the chloromethyl ketone warhead is a potent alkylating agent, its reactivity can lead to the inhibition of other molecules with reactive sulfhydryl groups, not just the target protease.

To achieve greater specificity, modern inhibitors are designed as peptide chloromethyl ketones. sigmaaldrich.com The peptide portion of the inhibitor is synthesized to mimic the natural substrate of a particular protease. sigmaaldrich.com This peptide sequence guides the inhibitor to the active site of the target enzyme, increasing the local concentration of the reactive warhead and promoting selective inhibition. sigmaaldrich.comtandfonline.com For example, by creating a peptide sequence corresponding to a known cleavage site of human plasma kallikrein, researchers developed a highly selective chloromethyl ketone inhibitor for that specific enzyme. tandfonline.comnih.gov

However, even with peptide targeting, some chloromethyl ketones can exhibit broader activity. TPCK, designed for chymotrypsin, has been shown to inhibit some cysteine proteases like caspases and papain. nih.gov Similarly, TLCK can inhibit caspases in addition to trypsin-like serine proteases. nih.gov This cross-reactivity underscores the importance of careful experimental design and validation when using these compounds as research probes. The potential for off-target effects is a crucial consideration, and researchers often use multiple lines of evidence to confirm the role of a specific protease.

Academic Significance of Acetyl-Cys(dodecyl) Chloromethyl Ketone as a Biochemical Probe

This compound is a specialized iteration of a cysteine protease inhibitor. Its structure suggests it is designed as a biochemical probe to investigate specific types of cellular activities, likely those involving lipid interactions or occurring within cellular membranes. A biochemical probe is a molecule used to study and visualize biological processes in real-time within living systems. nih.gov Such probes, particularly those that bind covalently and report on enzyme activity, are invaluable for understanding the dynamic regulation of enzymes like proteases.

The significance of this compound in academic research stems from its unique combination of functional groups:

N-acetyl group: The acetylation of the N-terminus of the cysteine may influence the molecule's stability and cellular uptake. N-acetylcysteine (NAC) itself is a well-known compound used in research and clinical settings, primarily for its role as a precursor to the antioxidant glutathione.

Chloromethyl ketone "warhead": This reactive group allows the molecule to act as an irreversible inhibitor, forming a covalent bond with the active site of target proteases, most likely cysteine proteases. researchgate.net This irreversible binding is a key feature of many activity-based probes.

Dodecyl chain: This long, 12-carbon saturated hydrocarbon chain is highly lipophilic (fat-loving). Its presence strongly suggests that the molecule is designed to interact with or partition into non-polar environments, such as the lipid bilayers of cellular membranes or hydrophobic pockets within proteins. Research on chloromethyl ketone derivatives of fatty acids has shown that increasing the length of the hydrocarbon chain can significantly enhance the binding affinity of the inhibitor to non-polar regions of a target enzyme.

A study involving a series of cysteine chloromethyl ketone derivatives highlighted the potent cytotoxic activity of N-acetyl-S-dodecyl-Cys chloromethyl ketone against human leukemia cell lines. researchgate.net In this research, the compound demonstrated significant efficacy with IC50 values in the low micromolar range, indicating its potential as a tool for cancer research. researchgate.net The presence of the long dodecyl chain is likely crucial for its activity, possibly by facilitating its entry into cells or by directing it to specific subcellular locations or protein targets involved in cell survival pathways.

By combining these features, this compound serves as a sophisticated probe. It can be used to identify and study proteases that are located within or associated with cellular membranes, or those that have binding sites accommodating long lipid chains. This allows researchers to investigate the roles of such enzymes in processes like lipid signaling, membrane protein turnover, or the progression of diseases like leukemia. researchgate.net

Data Tables

Table 1: Inhibitory Activity of N-acetyl-S-dodecyl-Cys chloromethyl ketone

| Cell Line | Cell Type | IC50 Value (µM) | Reference |

| Nalm-6 | Human B-lineage Acute Lymphoblastic Leukemia | 2.0 | researchgate.net |

| Molt-3 | Human T-lineage Acute Lymphoblastic Leukemia | 2.3 | researchgate.net |

Table 2: Properties of Selected Halomethyl Ketone Inhibitors

| Inhibitor | Abbreviation | Primary Target(s) | Inhibition Mechanism | Reference |

| Tosyl-L-phenylalanine chloromethyl ketone | TPCK | Chymotrypsin, some caspases | Irreversible, alkylates active site histidine/cysteine | nih.gov |

| Tosyl-L-lysine chloromethyl ketone | TLCK | Trypsin, some caspases | Irreversible, alkylates active site histidine/cysteine | nih.gov |

| Z-Phe-Ala-CH2F | Cathepsin B | Irreversible, alkylates active site cysteine | cornell.edu |

Structure

2D Structure

Propiedades

IUPAC Name |

N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFZFJUPCKFQRI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432059 | |

| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253589-60-5 | |

| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Academic Applications

Established Synthetic Pathways for Acetyl-Cys(dodecyl) Chloromethyl Ketone

The synthesis of this compound is a multi-step process that involves the strategic modification of the cysteine amino acid. The core of this synthesis revolves around two key transformations: the S-alkylation of the cysteine thiol group and the introduction of the chloromethyl ketone moiety.

S-Alkylation Reactions in Cysteine Derivatization

The derivatization of the cysteine thiol group through S-alkylation is a fundamental and widely employed strategy in peptide and amino acid chemistry. nih.gov This reaction leverages the high nucleophilicity of the sulfhydryl group in cysteine. researchgate.net For the synthesis of this compound, the S-alkylation step involves the reaction of a protected cysteine derivative with a dodecyl halide, typically dodecyl bromide, to introduce the twelve-carbon alkyl chain.

Strategies for Chloromethyl Ketone Moiety Incorporation

The chloromethyl ketone is a reactive group that acts as an irreversible inhibitor of certain enzymes, particularly cysteine and serine proteases. nih.gov Its incorporation into the cysteine derivative is a crucial step in the synthesis of the target compound. A general and established method for synthesizing chloromethyl ketones from amino acids involves the conversion of the carboxylic acid group. nih.gov

This transformation can be achieved through a multi-step sequence. First, the N-protected amino acid is activated, for instance, by conversion to a mixed anhydride (B1165640) or an acid chloride. This activated species is then reacted with diazomethane (B1218177) to form a diazomethyl ketone. Finally, the diazomethyl ketone is treated with hydrochloric acid to yield the desired chloromethyl ketone. It is imperative that the N-terminus and the S-alkyl group are suitably protected during this sequence to prevent unwanted side reactions.

Advanced Synthetic Approaches for Analogues and Derivatives

The development of advanced synthetic methodologies allows for the creation of a diverse range of analogs and derivatives of this compound. These analogs are instrumental in structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. nih.gov

Synthesis of Modified Alkyl Chain Cysteine Chloromethyl Ketones

To explore the impact of the alkyl chain length and structure on biological activity, researchers synthesize analogs with modified alkyl chains. nih.gov This can be achieved by employing different alkylating agents during the S-alkylation step. For example, instead of dodecyl bromide, other alkyl halides with varying chain lengths (e.g., shorter or longer than C12) or with branching or unsaturation can be used. nih.gov The synthesis of a series of S-alkylcysteine diazomethyl- and chloromethyl-ketone derivatives with varying alkyl groups allows for a systematic investigation of how the lipophilicity and steric bulk of the side chain affect the compound's inhibitory potency. researchgate.net

| Alkylating Agent | Resulting S-Alkyl Group | Purpose of Modification |

| Octyl bromide | S-octyl | Investigate effect of shorter alkyl chain |

| Hexadecyl bromide | S-hexadecyl | Investigate effect of longer alkyl chain |

| trans,trans-Farnesyl bromide | S-trans,trans-farnesyl | Explore impact of isoprenoid chain nih.gov |

| Geranylgeranyl chloride | S-geranylgeranyl | Study effects of a longer isoprenoid moiety |

Stereochemical Considerations in Cysteine Derivative Synthesis for Structure-Activity Studies

The stereochemistry of the amino acid backbone is a critical determinant of biological activity. The synthesis of stereoisomers of cysteine derivatives is essential for detailed SAR studies. researchgate.net While natural L-cysteine is the common starting material, the use of D-cysteine allows for the synthesis of the corresponding D-enantiomer of this compound. Comparing the biological activities of the L- and D-isomers can provide valuable insights into the stereochemical requirements of the target enzyme's active site.

Advanced catalytic methods, such as the stereodivergent synthesis using a combination of chiral catalysts, enable the preparation of all four possible stereoisomers when a second stereocenter is introduced. researchgate.net This level of stereochemical control is crucial for elucidating the precise three-dimensional interactions between the inhibitor and its biological target.

Purification and Characterization Methodologies in Research Synthesis

Following the synthesis, rigorous purification and characterization are necessary to ensure the identity and purity of this compound and its analogs.

Purification: High-performance liquid chromatography (HPLC) is a powerful technique for the purification of these compounds. nih.gov Reversed-phase HPLC, using a C18 column, is particularly suitable for separating the lipophilic S-alkylated cysteine derivatives. A gradient elution system with solvents like acetonitrile (B52724) and water, often with a modifier such as trifluoroacetic acid, is typically employed. For some intermediates or final products, column chromatography on silica (B1680970) gel may also be utilized. nih.gov

Characterization: A combination of spectroscopic and spectrometric techniques is used to confirm the structure of the synthesized compounds.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are essential. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the successful incorporation of the various moieties. nih.gov Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. nih.gov |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the amide carbonyl, the ketone carbonyl, and the C-Cl bond. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. |

The purity of the final compound is often assessed by analytical HPLC, where a single sharp peak indicates a high degree of purity. mdpi.com

Molecular Mechanisms of Action and Enzyme Kinetics

Irreversible Inhibition Mechanism of Chloromethyl Ketones on Cysteine Proteases

Chloromethyl ketones are a class of electrophilic compounds that act as irreversible inhibitors of both cysteine and serine proteases. nih.gov Their mechanism of action involves the covalent modification of a key catalytic residue within the enzyme's active site.

The primary mechanism of irreversible inhibition by chloromethyl ketones on cysteine proteases is the alkylation of the active site cysteine residue. nih.govnih.gov The catalytic site of cysteine proteases, such as papain and cathepsins, contains a highly conserved catalytic triad (B1167595) or dyad, with a cysteine residue being the key nucleophile. nih.govwikipedia.org The process begins with the deprotonation of the cysteine's thiol group by an adjacent basic residue, typically a histidine, which significantly enhances its nucleophilicity. wikipedia.orglibretexts.org

This activated thiolate anion then performs a nucleophilic attack on the carbonyl carbon of the chloromethyl ketone inhibitor. This initially forms a reversible thiohemiketal intermediate. researchgate.net Subsequently, an intramolecular displacement of the chlorine atom by the sulfur atom occurs, leading to the formation of a stable, irreversible covalent thioether bond between the inhibitor and the enzyme. researchgate.net This alkylation effectively and permanently blocks the active site, preventing substrate binding and catalysis.

The proximal histidine residue in the active site of cysteine proteases plays a crucial dual role in both catalysis and inhibition. In the native catalytic cycle, the histidine acts as a general base, abstracting a proton from the cysteine thiol to generate the highly nucleophilic thiolate anion necessary for peptide bond hydrolysis. wikipedia.orgresearchgate.net

During the inhibition process by a chloromethyl ketone, this same histidine residue is proposed to facilitate the initial nucleophilic attack by the cysteine on the inhibitor's carbonyl group. nih.gov By deprotonating the cysteine, the histidine residue primes it for reaction with the electrophilic warhead of the inhibitor. In some serine proteases, chloromethyl ketones have been shown to directly alkylate the active site histidine. researchgate.netnih.gov While the primary target in cysteine proteases is the catalytic cysteine, the interaction with the proximal histidine is a critical prerequisite for the inhibition to occur efficiently.

Kinetic Characterization of Enzyme Inhibition

The potency and efficiency of enzyme inhibitors are quantified through kinetic studies. For irreversible inhibitors like chloromethyl ketones, key parameters include the half-maximal inhibitory concentration (IC50) in cellular or biochemical assays and the second-order rate constant of inactivation (k_inact/K_I).

Interactive Table: Example IC50 Values of Chloromethyl Ketone Inhibitors Against Various Targets

| Inhibitor | Target | Cell/Organism | IC50 / MIC (µM) | Reference |

| TPCK | Serine Proteases | L. amazonensis (PH8) | 14.6 | mdpi.com |

| TPCK | Serine Proteases | L. amazonensis (Josefa) | 31.7 | mdpi.com |

| TPCK | Serine Proteases | L. infantum | 11.3 | mdpi.com |

| Various Hits | Bacterial Growth | S. aureus | 5 - 50 | biorxiv.org |

| Various Hits | Bacterial Growth | V. cholerae | 5 - 50 | biorxiv.org |

A more precise measure for irreversible inhibitors is the second-order rate constant of inactivation, k_inact/K_I. This value reflects the efficiency of the inhibitor, where k_inact is the maximum rate of inactivation and K_I is the concentration of inhibitor that gives half the maximal rate. Higher k_inact/K_I values indicate more potent inhibition.

For example, the dipeptide chloromethyl ketone Z-Phe-Ala-CH2Cl is a potent inhibitor of cathepsin B, with a k_inact/K_I value of 45,300 M⁻¹s⁻¹. nih.gov In contrast, the related fluoromethyl ketone analog had a lower value of 16,200 M⁻¹s⁻¹, and the diazomethyl ketone was significantly less potent at 546 M⁻¹s⁻¹. nih.gov The potency of these inhibitors can be modulated by the peptide sequence, which directs the inhibitor to the active site of the target protease.

Interactive Table: Example k_inact/K_I Values for Peptidyl Ketone Inhibitors of Cathepsin B

| Inhibitor | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| Z-Phe-Ala-CH2Cl (Chloromethyl ketone) | 45,300 | nih.gov |

| Z-Phe-Ala-CH2F (Fluoromethyl ketone) | 16,200 | nih.gov |

| Z-Phe-Ala-CHN2 (Diazomethyl ketone) | 546 | nih.gov |

Specificity Profiling against Protease Subfamilies

The specificity of a protease inhibitor is crucial for its potential use as a research tool or therapeutic agent, as off-target inhibition can lead to unwanted effects. The peptide or amino acid component of a peptidyl chloromethyl ketone plays a significant role in determining its specificity for different protease subfamilies. nih.gov By tailoring the recognition motif to match the substrate preference of a particular protease, it is possible to design highly selective inhibitors. nih.gov

For example, chloromethyl ketones have been developed to target specific serine proteases like trypsin and chymotrypsin, as well as various cysteine proteases including cathepsins and calpains. nih.govmdpi.com The compound Z-Leu-Leu-Phe-CH2Cl was reported as a moderately potent calpain inhibitor, demonstrating a degree of selectivity. nih.gov The specificity is not solely determined by the peptide sequence but also by the reactivity of the chloromethyl ketone "warhead" itself, which readily alkylates the reactive cysteine in the active site of these proteases. nih.gov However, the high reactivity of the chloromethyl ketone group can sometimes lead to a lack of selectivity and reaction with other nucleophiles, which is a consideration in the design of such inhibitors. nih.gov

Discrimination between Cysteine and Serine Proteases

Acetyl-Cys(dodecyl) chloromethyl ketone is an irreversible inhibitor that demonstrates a significant degree of selectivity for cysteine proteases over serine proteases. This discriminatory ability is rooted in the distinct chemical environments of the active sites of these two enzyme families and the specific reactivity of the inhibitor's functional groups.

The core of this selectivity lies in the mechanism of covalent modification. The chloromethyl ketone moiety of the inhibitor is a reactive electrophile. In the active site of a cysteine protease, the highly nucleophilic thiol group of the catalytic cysteine residue executes a nucleophilic attack on the carbon atom of the chloromethyl group. This results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.

Conversely, while the hydroxyl group of the catalytic serine in a serine protease is also nucleophilic, its reactivity is generally lower than that of a cysteine thiol. The microenvironment of the serine protease active site, including the catalytic triad (typically composed of serine, histidine, and aspartate), is optimized for the hydrolysis of peptide bonds. While some chloromethyl ketones can and do inhibit serine proteases by alkylating the active site histidine, the presence of the acetylated cysteine and the long dodecyl chain in this compound likely influences its binding orientation and favors interaction with the active site of cysteine proteases. The dodecyl group, in particular, can engage in hydrophobic interactions within the substrate-binding cleft, which can further position the chloromethyl ketone group for optimal reaction with the cysteine residue.

Subsite Preferences of this compound

The inhibitory potency and specificity of this compound are significantly influenced by its interactions with the substrate-binding subsites of the target protease. These subsites (denoted as S1, S2, S3, etc., for the non-prime side and S1', S2', etc., for the prime side) are regions on the enzyme surface that accommodate the side chains of the substrate's amino acid residues.

The structure of this compound suggests specific subsite preferences that contribute to its inhibitory profile. The acetylated cysteine portion of the inhibitor can be considered to occupy the S1 subsite. The specificity of this interaction would depend on the particular cysteine protease, as the S1 pocket varies in size, charge, and hydrophobicity among different enzymes.

The most prominent feature influencing subsite preference is the long, hydrophobic dodecyl chain. This C12 alkyl group is expected to occupy and interact favorably with extended, hydrophobic pockets or channels within the enzyme's substrate-binding cleft, potentially spanning multiple subsites (e.g., S2, S3, and beyond). This extensive hydrophobic interaction is a key determinant of the inhibitor's binding affinity. Proteases that possess a deep and hydrophobic S2 subsite or a more open and accessible substrate-binding groove would likely be more potently inhibited by this compound.

The binding of the dodecyl chain can be envisioned as an anchoring mechanism, which not only increases the local concentration of the inhibitor within the active site but also orients the reactive chloromethyl ketone group for an efficient and rapid covalent reaction with the catalytic cysteine.

Below is an interactive data table summarizing the key molecular interactions and their implications for enzyme inhibition.

| Feature of Inhibitor | Interacting Enzyme Region | Type of Interaction | Consequence for Inhibition |

| Chloromethyl Ketone | Catalytic Cysteine Thiol | Covalent Alkylation | Irreversible Enzyme Inactivation |

| Acetylated Cysteine | S1 Subsite | Van der Waals, Hydrogen Bonding | Contributes to Binding Affinity and Specificity |

| Dodecyl Chain | S2, S3, and other hydrophobic subsites | Hydrophobic Interactions | Enhances Binding Affinity, Anchors Inhibitor |

Target Identification and Validation in Research Models

Cysteine Protease Targets of Acetyl-Cys(dodecyl) Chloromethyl Ketone

Chloromethyl ketones are a class of irreversible inhibitors that specifically target the active site of cysteine and serine proteases. The "warhead" of these inhibitors, the chloromethyl ketone group, forms a covalent bond with the active site residue, effectively inactivating the enzyme. The specificity of the inhibitor is largely determined by the peptide or other chemical moiety attached to the warhead, which interacts with the substrate-binding pockets of the protease. While specific studies on this compound are limited, its structural components suggest a reactivity towards certain cysteine protease families.

Cathepsin Subfamily Interactions

The cathepsin family of cysteine proteases, which includes Cathepsin B, K, L, and S, are crucial for various physiological processes, including protein degradation within lysosomes and immune responses. researchgate.net Their dysregulation is implicated in numerous diseases. The substrate-binding sites of cathepsins have been extensively studied, making them prime targets for inhibitor design.

For instance, peptide-based chloromethyl ketones have been shown to inhibit cathepsins. The specificity is often directed by the amino acid sequence of the peptide, which mimics the natural substrate of the enzyme. The dodecyl group in this compound suggests a potential interaction with hydrophobic pockets in the active site of certain cathepsins. Research on other inhibitors has shown that targeting the S2 and S3 pockets of cathepsins is critical for achieving specificity. mdpi.com While direct evidence is not available for this compound, its structure suggests it could potentially interact with cathepsins that have a preference for hydrophobic residues in their binding clefts. Studies on related compounds, such as those with a tetrafluorophenoxymethyl ketone warhead, have demonstrated potent inhibition of Cathepsin S. nih.gov

| Protease Family | General Role | Potential for Interaction with this compound |

| Cathepsins | Protein turnover, antigen presentation, bone remodeling | The dodecyl group may interact with hydrophobic substrate-binding pockets. |

| Viral Cysteine Proteases | Viral replication and maturation | Potential for inhibition if the compound can access the active site of viral proteases like Mpro or PLpro. |

| Parasitic Cysteine Proteases | Nutrient acquisition, host tissue invasion | Cruzain, a key protease in Trypanosoma cruzi, is a known target for similar inhibitors. |

Viral Cysteine Proteases as Potential Research Targets

Many viruses, including coronaviruses, rely on cysteine proteases for their replication. The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2 are essential for processing the viral polyprotein into functional units, making them attractive targets for antiviral drug development. scienceopen.com

Inhibitors with a chloromethyl ketone group have been investigated for their potential to block viral protease activity. The effectiveness of such inhibitors depends on their ability to fit into the active site of the viral protease. For example, the serine protease inhibitor N-alpha-tosyl-L-lysyl-chloromethyl ketone (TLCK) has been shown to block HIV-1 spread, suggesting that chloromethyl ketones can have antiviral applications. nih.gov Given that this compound possesses a reactive chloromethyl ketone group, it could theoretically be investigated as an inhibitor of viral cysteine proteases in research models.

Parasitic Cysteine Proteases in Experimental Models

Cysteine proteases are vital for the survival and pathogenesis of many parasitic organisms, such as Trypanosoma cruzi, the causative agent of Chagas disease. Cruzain, the major cysteine protease of T. cruzi, is a well-validated drug target. nih.gov Inhibition of cruzain with cysteine protease inhibitors has been shown to cure experimental T. cruzi infections. nih.gov

The development of non-peptidic inhibitors has been a focus in this area to improve cell permeability and metabolic stability. nih.gov The structure of this compound, with its non-peptidic dodecyl chain, aligns with this strategy. Research on other cysteine protease inhibitors has demonstrated efficacy against parasitic proteases in vitro and in vivo. researchgate.net For instance, N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK) has shown effects against Leishmania species. mdpi.com This suggests that this compound could be a candidate for investigation in experimental models of parasitic diseases.

Methodologies for Target Validation in Research Settings

Once a potential interaction between an inhibitor and a target is hypothesized, it must be validated through rigorous experimental methodologies.

Activity-Based Protein Profiling (ABPP) using Labeled Inhibitors

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to identify and characterize enzyme activity in complex biological samples. researchgate.net This method utilizes "activity-based probes" (ABPs), which are small molecules that covalently bind to the active site of a specific class of enzymes.

An ABP typically consists of three components: a reactive group (the "warhead") that binds to the enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin). For a compound like this compound, a labeled version could be synthesized to serve as an ABP. This labeled probe would then be incubated with a proteome (e.g., a cell lysate). The probe will only bind to active enzymes, allowing for their specific detection and identification.

In a competitive ABPP experiment, the unlabeled inhibitor of interest is added to the proteome before the labeled probe. If the inhibitor binds to the same target as the probe, it will block the probe's binding, resulting in a decrease in the signal from the reporter tag. This competition assay can confirm that the inhibitor directly engages the target enzyme in a native biological context.

Proteomics-Based Target Identification

Proteomics offers a global and unbiased approach to identifying the targets of a small molecule. In this method, a "bait" molecule, often a modified version of the compound of interest, is used to "fish out" its binding partners from a complex protein mixture.

One common approach is affinity-based protein profiling. Here, the compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound will be captured on the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.

Another powerful technique is stable isotope labeling by amino acids in cell culture (SILAC). nih.gov In a SILAC experiment, two populations of cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One cell population is treated with the compound of interest, while the other serves as a control. The lysates from both populations are then mixed, and the target proteins are enriched. By comparing the ratios of heavy to light isotopes in the identified proteins using mass spectrometry, researchers can distinguish specific binding partners from non-specific interactions. nih.gov

These proteomic strategies provide a comprehensive view of the potential targets of a compound like this compound within the entire proteome, offering a powerful tool for target validation and for uncovering potential off-target effects. nih.govfrontiersin.org

| Methodology | Principle | Application for this compound |

| Activity-Based Protein Profiling (ABPP) | Uses labeled probes to covalently modify the active site of enzymes. Competition with an unlabeled inhibitor confirms target engagement. | A labeled version of the compound could be used as a probe to identify its specific cysteine protease targets in a complex proteome. |

| Affinity-Based Protein Profiling | The compound is immobilized to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. | Can identify a broad range of potential protein targets, not limited to enzymes. |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Uses metabolic labeling to quantitatively compare protein interactions in treated versus untreated cells, reducing false positives. | Provides a highly quantitative and robust method for identifying specific protein targets in a cellular context. |

Genetic Validation in Cellular Systems

The validation of a specific molecular target is a critical step in understanding the mechanism of action of a chemical compound. For this compound, while direct genetic validation studies are not extensively documented in publicly available research, the known reactivity of its chloromethyl ketone moiety provides a strong basis for inferring its likely targets. This class of compounds is well-established as irreversible inhibitors of proteases, particularly those with a cysteine residue in their active site. wikipedia.orgsigmaaldrich.comnih.gov The chloromethyl ketone group acts as a reactive electrophile that forms a covalent bond with the nucleophilic thiol group of a cysteine residue, thereby inactivating the protein. wikipedia.org

In the absence of direct genetic proof for this compound, the scientific community often draws parallels from studies on analogous compounds, such as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK). Research on TPCK has shown that it not only inhibits chymotrypsin-like serine proteases but also certain cysteine proteases and other proteins with reactive cysteine residues that are critical for cellular signaling pathways. wikipedia.orgnih.govnih.gov

One of the key pathways often implicated in the action of such inhibitors is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is crucial for the survival of many cancer cells. nih.govnih.gov The activation of NF-κB is controlled by the IκB kinase (IKK) complex, which itself contains critical cysteine residues. nih.govresearchgate.net Genetic and biochemical studies on TPCK have demonstrated its ability to inhibit IKK activity by directly modifying these cysteine residues, thus preventing the phosphorylation and subsequent degradation of IκBα and blocking NF-κB activation. nih.govresearchgate.net

Furthermore, the p65/RelA subunit of NF-κB also contains a reactive cysteine residue within its DNA-binding domain, which has been shown to be a target for TPCK, leading to the inhibition of NF-κB's ability to bind to DNA. nih.gov The pro-apoptotic effects of TPCK in certain cancer cell lines have been linked to the downregulation of anti-apoptotic proteins that are under the transcriptional control of NF-κB. nih.gov

Given these precedents, it is highly probable that this compound exerts its cytotoxic effects through the inhibition of one or more cysteine-containing proteins that are vital for cancer cell proliferation and survival. The dodecyl group, a long alkyl chain, likely enhances the compound's lipophilicity, facilitating its entry into cells and potentially influencing its interaction with specific protein targets.

To definitively validate the specific target(s) of this compound, researchers would typically employ genetic techniques such as:

RNA interference (RNAi): Using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically knock down the expression of a suspected target protein. If the cells become resistant to the cytotoxic effects of this compound after the knockdown of a particular protein, it would strongly suggest that this protein is the primary target.

CRISPR/Cas9 gene editing: This technology can be used to create knockout cell lines that completely lack the gene for the putative target protein. Similar to RNAi, the resistance of these knockout cells to the compound would provide compelling evidence for target validation.

Detailed Research Findings

Research into cysteine chloromethyl ketone derivatives has demonstrated their potent cytotoxic activity against various cancer cell lines. A study focusing on a series of these compounds, including N-acetyl-S-dodecyl-Cys chloromethyl ketone, evaluated their efficacy against human B-lineage (Nalm-6) and T-lineage (Molt-3) acute lymphoblastic leukemia cell lines. The findings indicated that these compounds exhibit significant cytotoxicity, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low micromolar range. This highlights the potential of this class of compounds as anti-leukemic agents. The presence of the dodecyl group in N-acetyl-S-dodecyl-Cys chloromethyl ketone is a key structural feature contributing to its potent activity.

Interactive Data Table: Cytotoxicity of Cysteine Chloromethyl Ketone Derivatives

| Compound | Cell Line | IC50 (µM) |

| N-acetyl-S-dodecyl-Cys chloromethyl ketone | Nalm-6 | 2.0 |

| N-acetyl-S-dodecyl-Cys chloromethyl ketone | Molt-3 | 2.3 |

Investigative Applications in Cellular and Preclinical Models

Research into Cellular Pathway Modulation

The chloromethyl ketone moiety is a reactive group known to form covalent bonds with the active site cysteine residues of proteases, leading to irreversible inhibition. This mechanism is central to the compound's ability to modulate various cellular pathways.

While specific studies on Acetyl-Cys(dodecyl) chloromethyl ketone's effect on protein degradation are not detailed in the available literature, the broader class of peptide chloromethyl ketones is well-established as potent inhibitors of cysteine proteases. These enzymes, such as cathepsins, are crucial components of the lysosomal protein degradation pathway. meatscience.org By irreversibly inactivating these proteases, chloromethyl ketone compounds can disrupt the normal turnover of cellular proteins. meatscience.org The ubiquitin-proteasome pathway, another major route for protein degradation in eukaryotic cells, also involves enzymes that can be targeted by such inhibitors. researchgate.net The specificity of inhibition is determined by the peptide sequence attached to the chloromethyl ketone group, which directs the inhibitor to the active site of a particular protease. europeanpharmaceuticalreview.com

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of proteolytic enzymes, primarily from the caspase family, which are themselves cysteine proteases. Cysteine protease inhibitors, including various chloromethyl ketones, can directly modulate apoptosis. pnas.org Depending on the specific pathway and cellular context, these inhibitors can either block apoptosis by inhibiting essential caspases or, in some cases, induce cell death. researchgate.netresearchgate.net For example, the Fas-mediated apoptotic pathway activates cysteine proteases that can be inhibited by specific acetyl-peptide-chloromethyl ketone compounds. nih.gov The inhibition of other cysteine proteases like calpains and cathepsins has also been linked to the regulation of apoptotic events, such as the release of apoptosis-inducing factor (AIF) from mitochondria. researchgate.netnih.gov

The activity of proteases is integral to many cell signaling pathways. Inhibitors like chloromethyl ketones can, therefore, have significant effects on these processes. One of the most studied examples is the NF-κB (nuclear factor-kappaB) signaling pathway, which is critical for inflammatory responses, cell survival, and proliferation. The activation of NF-κB is often dependent on the proteasome-mediated degradation of its inhibitor, IκB. Furthermore, the compound N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a serine/cysteine protease inhibitor, has been shown to block NF-κB activation by directly inhibiting the IκB kinase (IKK) complex through the modification of a specific cysteine residue. researchgate.netnih.gov This demonstrates that chloromethyl ketones can interfere with key signaling cascades by targeting susceptible cysteine residues on signaling proteins, not just degradative proteases.

In Vitro Studies on Specific Cell Lines

The cytotoxic potential of this compound has been directly evaluated in specific cancer cell lines, providing concrete data on its efficacy.

This compound has demonstrated potent cytotoxic activity against human acute lymphoblastic leukemia (ALL) cell lines. Specifically, its efficacy was tested against the human B-lineage Nalm-6 and T-lineage Molt-3 cell lines. The compound exhibited IC50 values—the concentration required to inhibit the growth of 50% of cells—in the low micromolar range, indicating significant anti-leukemic potential in these in vitro models.

| Cell Line | Lineage | IC50 Value (µM) |

|---|---|---|

| Nalm-6 | B-lineage ALL | 2.0 |

| Molt-3 | T-lineage ALL | 2.3 |

Cysteine proteases are vital for the survival, virulence, and pathogenesis of numerous parasitic organisms, making them attractive targets for antimicrobial and antiparasitic drug development. who.intnih.gov These enzymes are involved in critical life-cycle processes, including nutrient acquisition through the degradation of host proteins (e.g., hemoglobin in Plasmodium), host cell invasion, and evasion of the host immune response. who.intnih.govresearchgate.net

Consequently, cysteine protease inhibitors, including chloromethyl ketones like N-α-p-tosyl-L-lysine chloromethyl ketone (TLCK) and L-1-tosylamide-2-phenylethyl chloromethyl ketone (TPCK), have been investigated for their efficacy against a range of parasites. nih.gov Studies have shown that these inhibitors can diminish the ability of Trichomonas vaginalis to bind to host epithelial cells, impair host invasion by Toxoplasma gondii, and block the development of Plasmodium falciparum by preventing hemoglobin hydrolysis. who.intnih.gov In various Leishmania species, serine and cysteine proteases are considered key virulence factors, and inhibitors such as TPCK have demonstrated leishmanicidal activity. nih.govd-nb.info While direct studies on this compound in these models are not prominently featured in the literature, the established role of its chemical class suggests a potential area for future investigation.

Structural and Computational Studies

Molecular Docking and Dynamics Simulations of Inhibitor-Protease Interactions

Molecular docking and dynamics simulations are instrumental in predicting how Acetyl-Cys(dodecyl) chloromethyl ketone binds to proteases and the stability of the resulting complex.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For covalent inhibitors like chloromethyl ketones, this process typically involves an initial non-covalent docking to predict the binding pose, followed by the modeling of the covalent bond formation with the catalytic cysteine residue.

While specific docking studies on this compound are not extensively published, we can extrapolate from studies on similar long-chain inhibitors. The following table presents hypothetical docking results against a representative cysteine protease, illustrating the expected trend of increasing binding affinity with optimal alkyl chain length.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetyl-Cys(hexyl) chloromethyl ketone | -7.5 | Cys25, His159, Trp177 |

| Acetyl-Cys(octyl) chloromethyl ketone | -8.2 | Cys25, His159, Trp177, Leu67 |

| Acetyl-Cys(decyl) chloromethyl ketone | -9.1 | Cys25, His159, Trp177, Leu67, Val161 |

| This compound | -9.8 | Cys25, His159, Trp177, Leu67, Val161, Phe68 |

| Acetyl-Cys(tetradecyl) chloromethyl ketone | -9.5 | Cys25, His159, Trp177, Leu67, Val161, Phe68 |

This table is illustrative and based on general principles of molecular docking.

Molecular dynamics (MD) simulations provide insights into the stability of the enzyme-inhibitor complex and the conformational changes that occur upon binding. For the covalent complex of this compound and a protease, MD simulations would assess the stability of the covalent bond and the non-covalent interactions over time.

A hypothetical summary of MD simulation results is presented below, demonstrating the expected stabilization of the enzyme upon inhibitor binding.

| System | Average Protein RMSD (Å) | Average Inhibitor RMSD (Å) | Key Residue RMSF (Å) (e.g., Trp177) |

| Apo-Enzyme | 2.5 | N/A | 1.8 |

| Enzyme + this compound | 1.5 | 0.8 | 0.9 |

This table is illustrative and based on general principles of molecular dynamics simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on Inhibition Mechanisms

QM/MM studies offer a higher level of theory to investigate the electronic details of the chemical reaction between the inhibitor and the enzyme.

QM/MM calculations are particularly suited for modeling the nucleophilic attack of the deprotonated cysteine thiolate on the carbon atom of the chloromethyl ketone. This method can accurately model the transition state of this SN2 reaction, where the sulfur-carbon bond is formed and the chlorine-carbon bond is broken simultaneously. This provides a detailed picture of the electronic rearrangements that occur during the irreversible inhibition.

By calculating the energies of the reactant, transition, and product states, QM/MM studies can map out the energy landscape of the inhibition reaction. A key parameter obtained from this is the activation energy barrier for the covalent modification. A lower activation energy implies a faster reaction rate and, generally, a more potent inhibitor. These calculations can rationalize the high reactivity of the chloromethyl ketone warhead.

The following table provides a hypothetical comparison of QM/MM-calculated activation energies for the covalent inhibition step by this compound and a less reactive analog.

| Inhibitor | QM/MM Calculated Activation Energy (kcal/mol) |

| This compound | 12.5 |

| Acetyl-Cys(dodecyl) methyl ketone (hypothetical, less reactive) | 25.0 |

This table is illustrative and based on general principles of QM/MM calculations.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies focus on how variations in the structure affect their potency as protease inhibitors.

A key study investigated a series of cysteine chloromethyl ketone compounds with varying S-alkyl chain lengths for their cytotoxic activity against human acute lymphoblastic leukemia cells. The results demonstrated that the length of the S-alkyl chain is a critical determinant of activity. nih.gov Comparable potencies were observed for compounds with S-alkyl chains ranging from pentyl to dodecyl. nih.gov Specifically, the N-acetyl-S-dodecyl-Cys chloromethyl ketone was among the most potent compounds against B-lineage leukemia cells. nih.gov This suggests that the long, hydrophobic dodecyl chain makes significant favorable interactions with a hydrophobic pocket in the target enzyme, likely a cysteine protease involved in the leukemia cell's viability.

The table below summarizes the structure-activity relationship data for N-acetyl-S-alkylcysteine chloromethyl ketones based on published findings.

| Compound | Alkyl Chain | IC50 (µM) against Nalm-6 (B-lineage leukemia) nih.gov |

| N-acetyl-S-pentyl-Cys chloromethyl ketone | Pentyl | Data not specified, but activity is comparable to dodecyl |

| N-acetyl-S-hexyl-Cys chloromethyl ketone | Hexyl | Data not specified, but activity is comparable to dodecyl |

| N-acetyl-S-undecyl-Cys chloromethyl ketone | Undecyl | 1.7 |

| N-acetyl-S-dodecyl-Cys chloromethyl ketone | Dodecyl | 2.0 |

| N-acetyl-S-trans,trans-farnesyl-Cys chloromethyl ketone | Farnesyl | 3.0 |

Impact of the Dodecyl Moiety on Inhibitor Potency and Selectivity

The incorporation of a dodecyl moiety at the sulfur atom of the cysteine residue in this compound is a critical determinant of its cytotoxic potency. Research into a series of N-acetyl-S-alkyl-cysteine chloromethyl ketones has elucidated the structure-activity relationship concerning the length of the S-alkyl chain.

A study systematically varying the S-alkyl chain length from pentyl to dodecyl revealed that the anti-leukemic activity of these compounds is significantly influenced by the lipophilicity conferred by the alkyl group. nih.gov Against B-lineage leukemia cells, compounds with longer alkyl chains, specifically undecyl and dodecyl, demonstrated the highest potency. nih.gov For instance, N-acetyl-S-dodecyl-Cys chloromethyl ketone exhibited an IC50 value of 2.0 µM against Nalm-6, a human B-lineage acute lymphoblastic leukemia cell line. nih.gov This is comparable to the undecyl analogue, which had an IC50 of 1.7 µM against the same cell line. nih.gov In contrast, against a T-lineage leukemia cell line (Molt-3), the optimal chain length was found to be shorter, with the hexyl derivative showing the greatest activity (IC50 = 0.7 µM). nih.gov

The dodecyl group's contribution to potency is further highlighted when compared to other lipophilic modifications at the same position. For example, N-acetyl-S-trans,trans-farnesyl-Cys chloromethyl ketone, which possesses a more complex isoprenoid chain, showed an IC50 of 3.0 µM against Nalm-6 cells and 1.4 µM against Molt-3 cells. nih.gov This suggests that while significant lipophilicity is beneficial for activity, the specific nature and conformation of the lipophilic group can modulate the potency and potentially the selectivity towards different cell types.

The data indicates that the long, linear dodecyl chain likely enhances the compound's ability to interact with and penetrate cellular membranes, thereby increasing its effective intracellular concentration. This increased bioavailability at the target site(s) contributes to its potent cytotoxic effects. The comparable activities of compounds with S-alkyl chains ranging from pentyl to dodecyl suggest a broad tolerance for lipophilic groups in this position, though optimal activity is achieved with longer chains in certain cell lines. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-acetyl-S-dodecyl-Cys chloromethyl ketone | Nalm-6 (B-lineage leukemia) | 2.0 | nih.gov |

| N-acetyl-S-dodecyl-Cys chloromethyl ketone | Molt-3 (T-lineage leukemia) | 2.3 | nih.gov |

| N-acetyl-S-undecyl-Cys chloromethyl ketone | Nalm-6 (B-lineage leukemia) | 1.7 | nih.gov |

| N-acetyl-S-hexyl-Cys chloromethyl ketone | Molt-3 (T-lineage leukemia) | 0.7 | nih.gov |

| N-acetyl-S-trans,trans-farnesyl-Cys chloromethyl ketone | Nalm-6 (B-lineage leukemia) | 3.0 | nih.gov |

| N-acetyl-S-trans,trans-farnesyl-Cys chloromethyl ketone | Molt-3 (T-lineage leukemia) | 1.4 | nih.gov |

Influence of Cysteine Modifications on Inhibitory Profile

The N-acetylation of the cysteine moiety is a common strategy in drug design to improve the stability and bioavailability of the parent amino acid. In the context of this inhibitor, the acetyl group serves to neutralize the positive charge of the amino group, which can influence the molecule's polarity and its ability to cross biological membranes. Furthermore, N-acetylation can protect the molecule from degradation by aminopeptidases, thereby prolonging its half-life and increasing the likelihood of reaching its intended target. The structure-activity relationship of N-acetylcysteine (NAC) itself highlights the importance of the acetylated amide moiety for its stability and capacity to penetrate cell membranes.

The S-dodecyl modification is a primary determinant of the compound's lipophilicity and, as discussed previously, its potency. S-alkylation of cysteine is a known post-translational modification that can significantly alter a protein's function and localization. In this synthetic inhibitor, the long dodecyl chain is expected to facilitate interactions with hydrophobic pockets in target proteins or enhance its association with cellular membranes. This can lead to a higher local concentration of the inhibitor near membrane-bound or intracellular targets. It is also important to consider that the nature of the S-alkyl substituent can influence metabolic pathways. For example, S-alkyl-N-acetyl-L-cysteines with long alkyl chains are poor substrates for acylase I, an enzyme that catalyzes deacetylation. This suggests that the dodecyl group may also contribute to the metabolic stability of the N-acetyl group.

The chloromethyl ketone (CMK) is the reactive "warhead" of the inhibitor. This electrophilic group is designed to form a covalent bond with nucleophilic residues, most notably the thiol group of cysteine residues within the active site of target enzymes, such as cysteine proteases. The ketone carbonyl group mimics the peptide backbone of a natural substrate, allowing the inhibitor to be recognized and bind to the enzyme's active site. The adjacent chloromethyl group then acts as an alkylating agent, leading to an irreversible covalent modification of the catalytic cysteine. This mechanism of action is characteristic of a class of irreversible inhibitors that provide sustained target inhibition. The reactivity of the chloromethyl ketone is a crucial factor; it must be sufficiently reactive to alkylate the target cysteine but not so reactive as to indiscriminately modify other biological nucleophiles, which would lead to off-target effects and toxicity.

Despite extensive research, no specific information has been found in the available resources detailing the use of "this compound" in the advanced methodological approaches for protease research as outlined. The scientific literature readily discusses various chloromethyl ketone derivatives as protease inhibitors and their application in techniques such as quantitative proteomics and the development of labeled probes. However, specific research findings, data, or detailed protocols involving "this compound" in the context of proteome-derived peptide libraries, isotope labeling, FRET assays, or as tritiated or fluorescein-labeled probes for gel electrophoresis and imaging could not be located.

Therefore, it is not possible to generate an article that adheres to the strict requirement of focusing solely on "this compound" within the provided outline. The available scientific data does not currently support the creation of in-depth, scientifically accurate content for each specified section and subsection as it pertains to this particular chemical compound.

Future Research Directions for Acetyl Cys Dodecyl Chloromethyl Ketone

Rational Design of Next-Generation Protease Inhibitors

The structure of Acetyl-Cys(dodecyl) chloromethyl ketone serves as a promising starting point for the rational design of new, more effective protease inhibitors. By leveraging computational modeling and synthetic chemistry, researchers can aim to refine the molecule's properties for enhanced therapeutic potential.

A primary goal in inhibitor design is to maximize potency against the target protease while minimizing off-target effects. The chloromethyl ketone moiety is a reactive electrophile that can form a covalent bond with active site residues, particularly cysteine or histidine, leading to irreversible inhibition. wikipedia.org However, this reactivity can also lead to non-specific interactions. Future research can focus on several strategies to improve selectivity and potency:

Modification of the Peptide Backbone: The acetylated cysteine backbone of the molecule provides a scaffold that can be systematically altered. Structure-activity relationship (SAR) studies, similar to those performed on other chloromethyl ketone derivatives, can identify modifications that improve binding affinity and specificity for the target enzyme's active site. nih.gov

Exploring Alternative Electrophilic "Warheads": While effective, chloromethyl ketones can be reactive. nih.gov Researchers may explore replacing the chloromethyl group with other electrophilic moieties like fluoromethyl ketones or trifluoromethyl ketones. nih.govnih.gov Fluoromethyl ketones, for instance, are often more potent and can be less reactive towards general thiols, potentially increasing selectivity. nih.gov

Hybrid Inhibitor Design: A promising strategy involves creating hybrid molecules that combine structural features from different known inhibitors. nih.govnih.gov By superimposing the crystal structures of a target protease bound to various inhibitors, new designs can integrate the most favorable substitutions to enhance binding and activity. nih.govnih.gov For example, combining the dodecyl group of this compound with recognition elements from other potent inhibitors could yield a novel compound with superior properties.

Many complex diseases involve multiple pathological pathways regulated by different proteases. Developing inhibitors that can simultaneously modulate several key targets presents a highly efficient therapeutic strategy.

Broad-Spectrum Activity: Research has shown that inhibitors can be designed to be effective against a family of related enzymes, such as the main proteases from various coronaviruses. nih.gov By modifying the core structure of this compound, it may be possible to develop broad-spectrum inhibitors for a class of proteases, such as certain caspases or cathepsins, which are implicated in apoptosis and other cellular processes.

Targeting Disease Networks: An ambitious direction is to design inhibitors that act on multiple, distinct proteases involved in a single disease state. For instance, in cancer, an inhibitor could be engineered to target not only a protease involved in cell proliferation but also one involved in angiogenesis or metastasis. This requires a deep understanding of the disease's underlying protein network and the subtle differences in the active sites of the target proteases.

Integration into Systems Biology Approaches for Pathway Mapping

Systems biology aims to understand the complex interactions within biological systems. nih.gov Specific and potent inhibitors are invaluable tools in this field, acting as chemical probes to dissect cellular pathways.

This compound, by inhibiting a specific protease, can trigger a cascade of downstream effects. By applying "omics" technologies—such as proteomics, metabolomics, and transcriptomics—researchers can obtain a global snapshot of the cellular changes that occur post-inhibition. nih.gov For example, the serine protease inhibitors Tosylphenylalanine chloromethyl ketone (TPCK) and Tosyllysine chloromethyl ketone (TLCK) have been used to demonstrate that they specifically block the pp70s6k signaling pathway without being general inhibitors of all cellular signaling. nih.gov

This approach allows for comprehensive pathway mapping. nih.gov If the target protease of this compound is known, its inhibition can help elucidate its downstream substrates and the broader biological processes it regulates. If the target is not fully characterized, the pattern of cellular changes can provide crucial clues to its identity and function, effectively using the inhibitor to map its own network of influence. This integration of a chemical probe with systems-level analysis can accelerate the understanding of complex biological networks in both health and disease. nih.gov

Exploration of Inhibitor Resistance Mechanisms in Experimental Systems

A significant challenge in the development of any therapeutic agent is the potential for acquired resistance. Understanding how resistance to this compound might develop is a critical area for future research that is essential for its long-term viability as a potential therapeutic lead.

Future studies should involve the generation of inhibitor-resistant cell lines in a laboratory setting. This is typically achieved by culturing cells over extended periods in the presence of gradually increasing concentrations of the inhibitor. Once a resistant population is established, a multi-pronged approach can be used to identify the underlying mechanisms:

Genomic and Proteomic Analysis: The most common cause of resistance is a mutation in the gene encoding the target protein, which can alter the active site and prevent the inhibitor from binding effectively. Sequencing the target protease's gene in the resistant cells would be the first step. Additionally, quantitative proteomics can compare the entire protein landscape of the resistant cells to the original, sensitive cells. This could reveal the upregulation of drug efflux pumps, the activation of compensatory signaling pathways, or changes in protein metabolism that circumvent the effects of the inhibitor.

Biochemical Assays: Once potential resistance mechanisms are identified, their functional consequences must be validated. For example, if a mutation is found in the target protease, the mutated enzyme can be expressed and purified. Biochemical assays can then be performed to directly compare its binding affinity and susceptibility to inhibition by this compound against the non-mutated enzyme.

By proactively investigating these potential resistance pathways, researchers can gain valuable insights that may guide the design of second-generation inhibitors capable of overcoming such resistance.

Q & A

Q. How can researchers determine the purity and concentration of Acetyl-Cys(dodecyl) chloromethyl ketone in experimental preparations?

- Methodological Answer : Purity can be assessed using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) under reducing conditions to detect contaminants . For quantification, the Bradford assay is recommended due to its sensitivity to microgram protein quantities; however, validate results with a standard curve using BSA to account for potential interference from detergents like SDS . For absolute quantification, combine with bicinchoninic acid (BCA) assays , which are less affected by thiol-containing compounds .

Q. What protocols are recommended for assessing the inhibitory activity of this compound against cysteine proteases?

- Methodological Answer : Use a fluorogenic substrate-based assay (e.g., Z-Phe-Arg-AMC for cathepsin B) to measure residual enzyme activity. Pre-incubate the enzyme with varying inhibitor concentrations (0–100 µM) in buffer (pH 6.0–7.4, 37°C) for 15–30 minutes. Calculate the IC₅₀ using nonlinear regression in GraphPad Prism . Include controls with E-64 (a broad-spectrum cysteine protease inhibitor) to validate assay specificity .

Q. How should this compound be stored and handled to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers. For working solutions, dissolve in anhydrous DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles. Monitor degradation via reverse-phase HPLC with a C18 column and UV detection at 220 nm . Avoid aqueous buffers with nucleophiles (e.g., Tris, glycine) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to resolve contradictory data on the inhibitory potency of this compound across different enzyme isoforms?

- Methodological Answer : Perform pH-dependent activity profiling (pH 4.5–8.0) to identify isoform-specific sensitivity. For example, cathepsin L shows reduced inhibition at acidic pH due to conformational changes . Use molecular docking simulations (e.g., AutoDock Vina) to map interactions between the dodecyl chain and hydrophobic enzyme pockets, which may explain variability in binding affinity . Validate with site-directed mutagenesis of protease active sites .

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

- Methodological Answer : Combine with activity-based protein profiling (ABPP) using fluorescent probes (e.g., DCG-04) to visualize off-target protease engagement . Pre-treat samples with TPCK-treated trypsin to eliminate serine protease cross-reactivity . For cellular studies, use knockout models of suspected off-target enzymes (e.g., caspase-3) to isolate inhibitor specificity .

Q. How can researchers address discrepancies in reported stability data for this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at 37°C in simulated physiological buffers (e.g., PBS, RPMI-1640). Monitor degradation kinetics via LC-MS/MS to identify hydrolysis products (e.g., free thiols or ketones) . Compare with structurally analogous inhibitors (e.g., TLCK) to benchmark stability . For in vivo applications, encapsulate in liposomes to enhance half-life .

Key Notes for Experimental Design

- Contradiction Management : If inhibition data conflict across studies, verify enzyme source (e.g., recombinant vs. tissue-extracted) and pre-activation steps (e.g., cysteine protease activation by DTT) .

- Advanced Tool Integration : Pair kinetic assays with surface plasmon resonance (SPR) to measure real-time binding kinetics and distinguish reversible vs. irreversible inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.